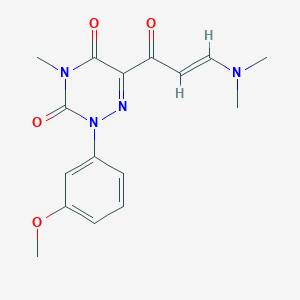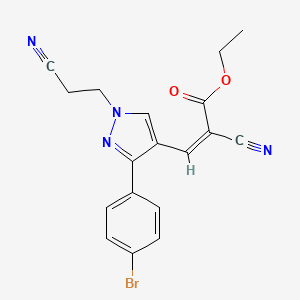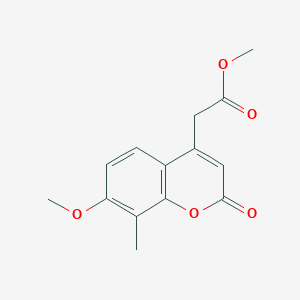
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, may exhibit unique properties due to the presence of cyclopropyl and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of a cyclopropyl-containing alcohol with an isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Catalysts like triethylamine or pyridine to facilitate the reaction.
Temperature: Mild to moderate temperatures (0-50°C) to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The cyclopropyl and ethoxyphenyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea: Lacks the ethoxy group, which may affect its reactivity and binding properties.
1-(3-Hydroxypropyl)-3-(2-ethoxyphenyl)urea: Lacks the cyclopropyl group, potentially altering its chemical stability and biological activity.
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea is unique due to the combination of cyclopropyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-14-6-4-3-5-12(14)17-15(19)16-10-9-13(18)11-7-8-11/h3-6,11,13,18H,2,7-10H2,1H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWKWLGGWXLFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one](/img/structure/B2375454.png)




![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2375468.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)
